Sulfopin's Covalent Engagement of Cysteine 113: A Technical Guide to a Novel Pin1 Inhibitor
Sulfopin's Covalent Engagement of Cysteine 113: A Technical Guide to a Novel Pin1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Sulfopin, a highly selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1. By forming a covalent bond with the catalytic cysteine residue Cys113, Sulfopin effectively blocks the oncogenic activities of Pin1, demonstrating significant therapeutic potential in preclinical models of Myc-driven cancers. This document details the mechanism of action, quantitative biochemical and cellular engagement data, and comprehensive experimental protocols to facilitate further research and development of Pin1-targeted therapies.
Core Mechanism: Covalent Modification of Pin1
Sulfopin was identified through an electrophilic fragment screen designed to target the nucleophilic Cys113 residue within the active site of Pin1.[1][2][3] Its mechanism of action is centered on the formation of an irreversible covalent bond with this specific cysteine, thereby inactivating the enzyme.[1][4][5] This targeted covalent inhibition strategy confers high potency and selectivity, distinguishing Sulfopin from previous Pin1 inhibitors that often suffered from lack of specificity or poor cell permeability.[1] The interaction has been confirmed by X-ray crystallography, revealing that the sulfolane (B150427) moiety of Sulfopin occupies the hydrophobic proline-binding pocket of Pin1.[1][2]
The functional importance of Cys113 in Pin1's catalytic activity is well-established. Oxidation of this residue is known to inactivate the enzyme, and its mutation to alanine (B10760859) significantly reduces catalytic efficiency.[6][7][8][9] Sulfopin leverages the reactivity of this critical cysteine to achieve potent and durable inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining Sulfopin's interaction with Pin1 and its effects in cellular contexts.
| Parameter | Value | Assay | Reference |
| Apparent Ki | 17 nM | Fluorescence Polarization (FP) | [10][11] |
| Apparent Ki (Sulfopin-DTB) | 38 nM | Fluorescence Polarization (FP) | [2] |
| kinact | 0.03 min-1 | Fluorescence Polarization (FP) | [2] |
| kinact/Ki | 84 M-1s-1 | Fluorescence Polarization (FP) | [2] |
| PPIase Assay Ki | 211 nM (at 12h) | Chymotrypsin-coupled PPIase Assay | [2] |
Table 1: Biochemical Inhibition Constants for Sulfopin
| Cell Line | Concentration for Max. Engagement | Time to Complete Engagement | Assay | Reference |
| PATU-8988T | 1 µM | 4 hours | Live Cell Competition Pulldown | [1][2][12] |
| HCT116 | 0.5 µM | 5 hours | Live Cell Competition Pulldown | [12][13] |
| MDA-MB-231 | 5 µM (for rdTOP-ABPP) | 2 hours | rdTOP-ABPP Chemoproteomics | [2] |
| PATU-8988T | 100-1000 nM (dose-dependent) | 5 hours | Covalent Inhibitor Target-site ID | [1][2] |
Table 2: Cellular Target Engagement of Sulfopin
Signaling Pathway and Downstream Effects
Sulfopin's inhibition of Pin1 leads to the downregulation of c-Myc and N-Myc target genes, which are critical drivers in various cancers.[1][4][11] This targeted action on the Myc pathway contributes to reduced tumor progression and improved survival in preclinical models of neuroblastoma and pancreatic cancer.[1][4] Furthermore, proteomic and phosphoproteomic studies have revealed that Sulfopin treatment leads to significant changes in the phosphorylation status of numerous proteins, highlighting Pin1's broad role in modulating cellular signaling networks.[4][5][14][15]
Caption: Sulfopin covalently binds to Cys113 of Pin1, inhibiting its activity and leading to the downregulation of the Myc oncogenic pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Fluorescence Polarization (FP) Assay for Pin1 Inhibition
This assay measures the binding of a fluorescently labeled probe to Pin1 and the displacement of this probe by an inhibitor.
Materials:
-
Purified catalytic domain of Pin1
-
Fluorescently labeled probe (e.g., a peptide substrate)
-
Sulfopin
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.5)
-
384-well black plates
Procedure:
-
Prepare a dilution series of Sulfopin in assay buffer.
-
In a 384-well plate, add Pin1 protein and the fluorescent probe to each well at a final concentration determined by prior optimization.
-
Add the Sulfopin dilutions to the wells. Include a DMSO control.
-
Incubate the plate at room temperature for a specified time (e.g., 14 hours for apparent Ki determination).[2]
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the apparent Ki by fitting the data to a competitive binding model. For time-dependent inhibition, measurements are taken at multiple time points to determine kinact and kinact/Ki.[2]
Live Cell Competition Pulldown for Target Engagement
This assay assesses the extent to which Sulfopin engages with Pin1 in a cellular environment.
Materials:
-
Cancer cell lines (e.g., PATU-8988T, HCT116)
-
Sulfopin
-
Sulfopin-desthiobiotin (Sulfopin-DTB) probe
-
Cell lysis buffer
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Anti-Pin1 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of Sulfopin or DMSO for the desired duration (e.g., 4-5 hours).[1][2]
-
Lyse the cells and quantify total protein concentration.
-
Incubate the lysates with the Sulfopin-DTB probe (e.g., 1 µM for 1 hour) to label any Pin1 not bound by Sulfopin.[12]
-
Add streptavidin beads to the lysates and incubate to pull down the Sulfopin-DTB-bound Pin1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Pin1 antibody to visualize the amount of unbound Pin1.
Caption: Workflow for assessing Sulfopin's cellular target engagement.
Chemoproteomics for Selectivity Profiling (CITe-Id)
Covalent Inhibitor Target-site Identification (CITe-Id) is used to assess the proteome-wide selectivity of Sulfopin.
Materials:
-
Cancer cell line (e.g., PATU-8988T)
-
Sulfopin
-
Sulfopin-DTB probe
-
Cell lysis and digestion reagents (trypsin)
-
Avidin (B1170675) enrichment materials
-
LC-MS/MS instrumentation
Procedure:
-
Treat live cells with a dose-response of Sulfopin (e.g., 100, 500, 1000 nM) for 5 hours.[2]
-
Lyse the cells and co-incubate with the Sulfopin-DTB probe to label cysteines not engaged by Sulfopin.[2]
-
Perform tryptic digestion of the proteome.
-
Enrich for DTB-modified peptides using avidin chromatography.
-
Analyze the enriched peptides by multidimensional LC-MS/MS to identify and quantify the cysteine residues that were competitively labeled.[2]
-
Dose-dependent competition indicates specific binding of Sulfopin to that cysteine residue.
Caption: Workflow for identifying Sulfopin's targets across the proteome.
Conclusion
Sulfopin represents a significant advancement in the development of targeted covalent inhibitors for Pin1. Its high selectivity for Cys113 and potent inhibition of Pin1's enzymatic activity translate into promising anti-tumor effects in preclinical models, particularly in Myc-driven cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of Sulfopin and to develop next-generation Pin1 inhibitors. The exquisite selectivity of Sulfopin, as demonstrated by rigorous chemoproteomic methods, establishes it as a valuable chemical probe for dissecting the complex biology of Pin1 in health and disease.[1][2]
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pin1 cysteine-113 oxidation inhibits its catalytic activity and cellular function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pin1 cysteine-113 oxidation inhibits its catalytic activity and cellular function in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutational effects of Cys113 on structural dynamics of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Covalent Inhibition of the Peptidyl-Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2-OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
